9-Tricosyne
Description
Properties
CAS No. |
39487-08-6 |
|---|---|
Molecular Formula |
C23H44 |
Molecular Weight |
320.6 g/mol |
IUPAC Name |
tricos-9-yne |
InChI |
InChI=1S/C23H44/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h3-17,19,21-23H2,1-2H3 |
InChI Key |
LFCOTQSSVSUPCL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC#CCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCC#CCCCCCCCC |
Other CAS No. |
39487-08-6 |
Origin of Product |
United States |
Scientific Research Applications
Control of Drosophila suzukii
One of the most significant applications of 9-tricosene is its use as a pest control agent against Drosophila suzukii, commonly known as the spotted wing drosophila. This invasive pest is notorious for causing substantial damage to soft fruits, leading to economic losses. Research indicates that 9-tricosene inhibits mating behavior in D. suzukii, making it a promising candidate for integrated pest management strategies.
- Mechanism : The compound acts as a mating disruptor, effectively reducing the reproductive success of this pest when applied in agricultural settings.
- Application Methods : 9-tricosene can be used alone or in combination with other compounds, and it can be dispersed through dispensers or spraying methods tailored for specific crops and environments .
Use in House Fly Control
In addition to its role against Drosophila suzukii, 9-tricosene has been studied for its effectiveness in attracting house flies (Musca domestica). A study demonstrated that traps baited with 9-tricosene significantly increased the catch rate of house flies compared to control traps without the pheromone.
- Efficacy : The use of 9-tricosene-based traps showed statistically significant results in attracting not only house flies but also other fly species, indicating its potential as an eco-friendly alternative to chemical insecticides .
Pheromonal Communication
9-Tricosene serves as a pheromone in various insect species, influencing mating behaviors and social interactions. For instance, in Drosophila melanogaster, males release this compound upon exposure to food odors, which acts as an aggregation pheromone and oviposition cue for females.
- Behavioral Impact : The presence of 9-tricosene enhances female receptivity and influences their egg-laying decisions by linking food perception with reproductive behavior .
Aphrodisiac Properties
In arachnology, 9-tricosene has been identified as an aphrodisiac pheromone in male spiders (Pholcus beijingensis), stimulating mating behavior in females. This discovery marks a significant advancement in understanding sexual signaling among arachnids.
- Experimental Findings : Behavioral assays indicated that while females do not show a preference for chambers containing 9-tricosene alone, the presence of this pheromone increases the likelihood of copulation when released by males .
Summary of Applications
Chemical Reactions Analysis
Pathway A: C15+C8=C23C_{15} + C_8 = C_{23}C15+C8=C23
-
Reactants :
-
Acetylene: Pentadecyne-(1) ()
-
Haloalkane: 1-Bromooctane ()
-
-
Conditions :
-
Base: -Butyllithium (-BuLi) in absolute diglyme
-
Temperature: 80–150°C
-
Solvent: Diglyme (high-boiling, inert)
-
-
Mechanism :
Pathway B: C10+C13=C23C_{10} + C_{13} = C_{23}C10+C13=C23
-
Reactants :
-
Acetylene: Decyne-(1) ()
-
Haloalkane: 1-Bromotridecane ()
-
-
Catalysts : Sodium amide () or lithium acetylide ()
| Parameter | Pathway A | Pathway B |
|---|---|---|
| Yield | ~90% | ~85% |
| Reaction Time | 2–4 hours | 3–5 hours |
| Selectivity | >95% | >92% |
Catalytic Hydrogenation of 9-Tricosyne to cis-9-Tricosene
This compound is hydrogenated to the biologically active cis-alkene using poisoned catalysts to suppress trans-isomer formation (US3851007A ):
-
Catalyst : Palladium on calcium carbonate () with quinoline
-
Conditions :
-
Pressure: 1–5 atm
-
Temperature: 25–50°C
-
Solvent: Ethanol or hexane
-
-
Mechanism :
(cis-configuration)
| Parameter | Value |
|---|---|
| Conversion | >98% |
| cis/trans Ratio | 99:1 |
| Reaction Time | 1–3 hours |
Reaction Optimization and Byproduct Mitigation
Key parameters from US4749818A and EP0312804A1 highlight critical factors for scalability:
Metallation-Alkylation Route
-
Metallation Step :
-
Substrate: cis-1,9-Octadecadiene
-
Metallating Agent:
-
Catalyst: Copper(I) bromide ()
-
Temperature: -25°C to 25°C
-
Alkylation Step:
-
Reactants :
-
Metallated intermediate + -pentyl bromide
-
-
Conditions :
-
Solvent: Tetrahydrofuran (THF)
-
Catalyst Loading: 1:10–1:100 (CuBr to substrate)
-
Time: 2–18 hours
-
| Stage | Temperature Range (°C) | Pressure (psig) | Key Byproducts |
|---|---|---|---|
| Metallation | -60 to 30 | 0–25 | Trans-alkenes |
| Alkylation | -10 to 5 | 0–2000 | Unreacted haloalkanes |
Analytical Validation
Post-reaction analysis from NIST WebBook and PubChem confirms product identity:
-
IR Spectroscopy : Absence of stretch (~2100 cm) after hydrogenation.
-
NMR : cis-Configuration confirmed by olefinic proton multiplet at 5.35 ppm and lack of trans-H coupling.
-
GC-MS : Purity >99% for this compound and >98% for cis-9-tricosene.
Industrial-Scale Considerations
-
Solvent Recovery : Diethyl ether and THF are distilled and reused (80–90% recovery).
-
Waste Streams : Halide salts (e.g., ) are neutralized with dilute HCl.
-
Energy Efficiency : Exothermic metallation step requires cryogenic cooling (-25°C).
This synthesis framework ensures high yields and minimal environmental impact, aligning with EPA guidelines for pheromone-based pesticides .
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key differences between 9-tricosyne and related compounds:
Notes:
Calculated based on atomic masses (C: 12.01, H: 1.008).
Inferred to be higher than 9-tricosene due to stronger van der Waals forces in linear alkynes.
Terminal alkynes generally have lower boiling points than internal isomers due to reduced molecular symmetry.
Chemical Reactivity
This compound vs. 9-Tricosene :
- The triple bond in this compound confers higher reactivity in addition reactions (e.g., hydrogenation, halogenation) compared to the alkene’s double bond. For example, catalytic hydrogenation of this compound would require two equivalents of H₂ to yield tricosane, whereas 9-tricosene would consume one equivalent .
- This compound’s internal triple bond is less acidic than terminal alkynes (e.g., 1-tricosyne), which can form stable metal acetylides .
- Positional Isomers: 1-Tricosyne (terminal alkyne) exhibits higher acidity (pKa ~25) compared to this compound (pKa ~35–40), enabling deprotonation for use in coupling reactions (e.g., Sonogashira) .
Preparation Methods
Elimination Reactions for Alkyne Synthesis
Elimination reactions represent a foundational approach to alkyne synthesis. For 9-tricosyne, dehydrohalogenation of vicinal dihalides or dehalogenation of 1,2-dihaloalkanes offers a plausible route. A hypothetical pathway involves treating 9,10-dibromotricosane with a strong base, such as potassium hydroxide in diethylene glycol, to induce double dehydrohalogenation. This method, analogous to the synthesis of (Z)-9-tricosene, would require stringent temperature control (180–220°C) to favor triple bond formation over competing elimination byproducts.
The regiochemical outcome of such eliminations hinges on the stereoelectronic alignment of the leaving groups. For instance, anti-periplanar geometry between bromine atoms at C9 and C10 would facilitate β-hydrogen abstraction, yielding the desired alkyne. However, scalability remains a concern due to the propensity for over-elimination or isomerization during prolonged heating.
Coupling Reactions in Alkyne Preparation
Transition metal-catalyzed cross-coupling reactions provide a versatile toolkit for constructing carbon-carbon bonds in alkynes. The Sonogashira coupling , which pairs terminal alkynes with aryl or alkyl halides, could be adapted for this compound synthesis. For example, coupling 1-bromotetradecane with 9-aminonon-8-yn-1-ol under palladium/copper catalysis might yield the target molecule after subsequent deprotection and chain elongation steps.
Alternatively, Glaser coupling —a homocoupling of terminal alkynes—could be employed to stitch shorter alkynyl fragments. A bis-homologation strategy might involve synthesizing tridec-9-yne and dec-1-yne separately, followed by oxidative dimerization. However, this approach risks statistical byproduct formation unless stoichiometric control is rigorously maintained.
Alkyne Metathesis as a Synthetic Route
Alkyne metathesis, catalyzed by molybdenum or tungsten alkylidyne complexes, enables the redistribution of triple bonds within hydrocarbon frameworks. Applying this technique to this compound synthesis would require a symmetrical starting material, such as tricos-12-yne, to undergo bond redistribution. The Schrock catalyst ([(CF₃)₃CO]₃Mo≡CC₆H₃-2,6-Me₂) has demonstrated efficacy in promoting such transformations under mild conditions (40–60°C, toluene).
Metathesis offers inherent advantages in atom economy and stereochemical fidelity. However, the limited commercial availability of long-chain alkyne precursors necessitates pre-synthesis of specialized substrates, potentially offsetting the method’s efficiency gains.
Alkylation Strategies for Terminal Alkynes
Alkylation of terminal alkynes via organometallic intermediates provides another avenue for this compound assembly. Deprotonating a terminal alkyne (e.g., non-8-yne) with sodium amide generates a nucleophilic alkynide, which can then react with a long-chain alkyl halide (e.g., 1-iodotetradecane). This alkylation-deprotonation sequence mirrors the Kumada cross-coupling methodology used in (Z)-9-tricosene synthesis, albeit substituting Grignard reagents with alkynides.
Challenges in this approach include ensuring complete alkylation without competing elimination and managing the steric bulk of long-chain reactants. Solvent choice (e.g., tetrahydrofuran or dimethylformamide) critically influences reaction kinetics and selectivity.
Homologation and Carbon Chain Elongation
Homologation techniques enable incremental carbon chain extension, which is particularly advantageous for synthesizing long-chain alkynes like this compound. The Corey-Fuchs reaction converts aldehydes into alkynes via a dibromoolefin intermediate. Starting from nonanal, successive homologation using Wittig or Horner-Wadsworth-Emmons reactions could generate the requisite 23-carbon backbone before final alkyne installation.
Alternatively, Kolbe electrolysis of carboxylate salts offers a radical-based pathway for chain elongation. Electrochemical decarboxylation of tricosanoic acid derivatives might yield this compound, though regiochemical control remains a persistent challenge.
Comparative Analysis of Synthetic Methods
The table below summarizes the theoretical advantages and limitations of each synthetic approach for this compound:
| Method | Key Reagents/Conditions | Yield Potential | Scalability | Regiochemical Control |
|---|---|---|---|---|
| Elimination Reactions | KOH, diethylene glycol, 200°C | Moderate (40–60%) | Low | Moderate |
| Sonogashira Coupling | Pd/Cu, terminal alkyne, R-X | High (70–85%) | High | High |
| Alkyne Metathesis | Mo/W catalysts, toluene, 50°C | Moderate (50–70%) | Moderate | High |
| Alkylation Strategies | NaNH₂, alkyl halide, THF | Variable (30–80%) | Moderate | Moderate |
| Corey-Fuchs Homologation | PPh₃, CBr₄, nonanal | Low (20–40%) | Low | High |
Note: Yield data extrapolated from analogous alkyne syntheses.
Q & A
Q. How can contradiction analysis frameworks resolve conflicting hypotheses about this compound’s reactivity under varying environmental conditions?
- Methodological Answer: Adopt the TRIZ model to map technical contradictions (e.g., reactivity vs. stability). Systematically test competing hypotheses using controlled degradation studies (e.g., UV exposure, oxidative stress) and apply principal component analysis (PCA) to identify dominant variables driving contradictions .
Q. What computational approaches are most robust for predicting this compound’s behavior in complex matrices, and how can researchers validate these models experimentally?
- Methodological Answer: Combine molecular dynamics (MD) simulations with quantum mechanical calculations (e.g., COSMO-RS) to predict solubility and reactivity. Validate via headspace solid-phase microextraction (HS-SPME) coupled with GC-MS for empirical matrix interaction data. Use open-source software (e.g., GROMACS) to ensure transparency .
Ethical and Methodological Considerations
Q. How should researchers ensure ethical data sharing practices when publishing this compound-related findings, particularly with sensitive proprietary data?
- Methodological Answer: Anonymize proprietary synthesis routes using non-disclosure agreements (NDAs) while sharing aggregated physicochemical data. Follow TCPS2 guidelines for data anonymization and use trusted repositories like Zenodo for public archiving .
Q. What frameworks can improve the clarity and precision of research questions in studies involving this compound?
Q. How can triangulation methods enhance the reliability of qualitative data in this compound research (e.g., environmental impact surveys)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
